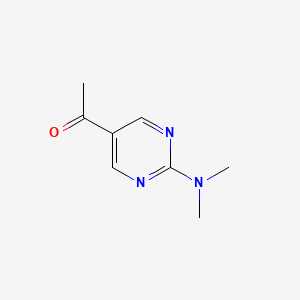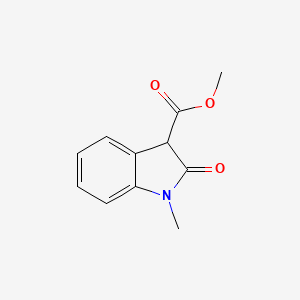
Methyl 1-methyl-2-oxoindoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1-metil-2-oxoindolina-3-carboxilato de metilo es un compuesto orgánico con la fórmula molecular C11H11NO3. Es un derivado de la indolina, un heterociclo bicíclico que está estructuralmente relacionado con el indol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El 1-metil-2-oxoindolina-3-carboxilato de metilo puede sintetizarse mediante varios métodos. Un enfoque común implica la reacción de la indolina-2,3-diona con yoduro de metilo en presencia de una base como el hidruro de sodio. La reacción típicamente tiene lugar en un solvente aprótico como el tetrahidrofurano (THF) a temperatura ambiente .
Métodos de producción industrial
Si bien los métodos específicos de producción industrial del 1-metil-2-oxoindolina-3-carboxilato de metilo no están bien documentados, se aplican los principios generales de la síntesis orgánica a gran escala. Estos incluyen la optimización de las condiciones de reacción para el rendimiento y la pureza, el uso de reactivos rentables y la garantía de la seguridad y el cumplimiento ambiental.
Análisis De Reacciones Químicas
Tipos de reacciones
El 1-metil-2-oxoindolina-3-carboxilato de metilo experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los derivados oxo correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo oxo en un grupo hidroxilo.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el carbono carbonílico.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se utilizan a menudo.
Sustitución: Los nucleófilos como las aminas o los alcoholes se pueden utilizar en reacciones de sustitución, típicamente en condiciones ácidas o básicas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados oxo, mientras que la reducción puede producir compuestos hidroxilados.
Aplicaciones Científicas De Investigación
El 1-metil-2-oxoindolina-3-carboxilato de metilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Medicina: La investigación está en curso para explorar su potencial como intermedio farmacéutico.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y tintes.
Mecanismo De Acción
El mecanismo de acción del 1-metil-2-oxoindolina-3-carboxilato de metilo implica su interacción con varios objetivos moleculares. En los sistemas biológicos, puede interactuar con enzimas y receptores, lo que lleva a cambios en los procesos celulares. Por ejemplo, se ha demostrado que induce la apoptosis en las células cancerosas al activar vías de señalización específicas .
Comparación Con Compuestos Similares
Compuestos similares
- 1-Acetil-2-oxoindolina-6-carboxilato de metilo
- 1-Hidroxiindol-3-carboxilato de metilo
- Acetohidrazidas basadas en 2-oxoindolina
Singularidad
El 1-metil-2-oxoindolina-3-carboxilato de metilo es único debido a sus características estructurales específicas, que confieren reactividad química y actividad biológica distintas.
Propiedades
Fórmula molecular |
C11H11NO3 |
|---|---|
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
methyl 1-methyl-2-oxo-3H-indole-3-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-12-8-6-4-3-5-7(8)9(10(12)13)11(14)15-2/h3-6,9H,1-2H3 |
Clave InChI |
OHUJQSCZPDJTCB-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(C1=O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


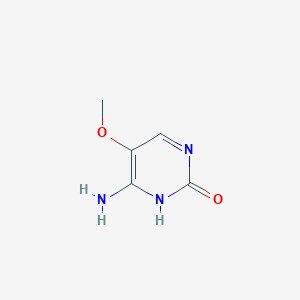

![1-(3-Bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one](/img/structure/B11770919.png)
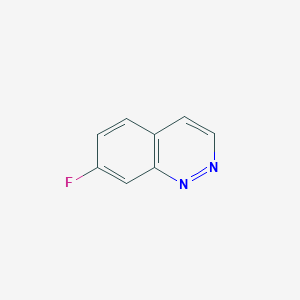
![2-Phenyl-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B11770927.png)

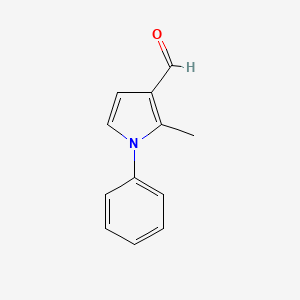
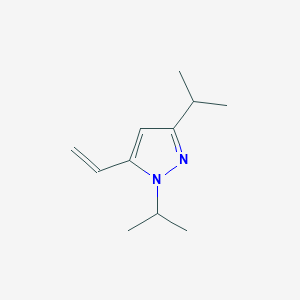

![(S)-tert-Butyl 8-chloro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-3-carboxylate](/img/structure/B11770965.png)
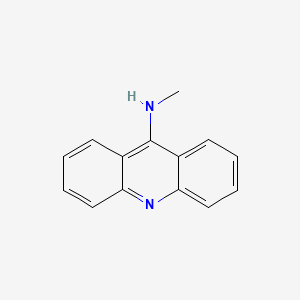
![N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B11770974.png)

